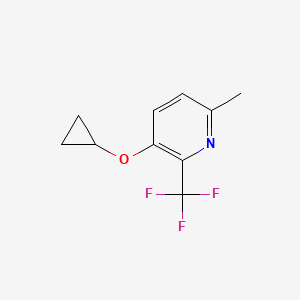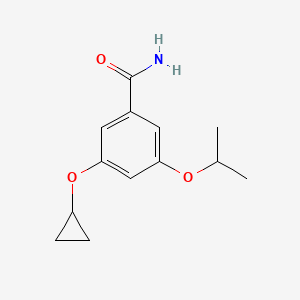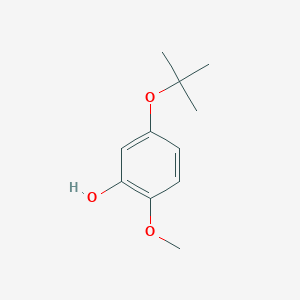
5-(Tert-butoxy)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butoxy)-2-methoxyphenol: is an organic compound characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-methoxyphenol+tert-butyl bromideK2CO3,solventthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Tert-butoxy)-2-methoxyphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-(Tert-butoxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Medicine: Research is ongoing to explore the potential of this compound as a lead compound for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the production of antioxidants and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-2-methoxyphenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Lacks the tert-butoxy group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in the para position, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains two tert-butyl groups and a methyl group, making it a more effective antioxidant but with different solubility and stability properties.
Uniqueness: 5-(Tert-butoxy)-2-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups on the phenol ring, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound for selective synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI Key |
OJIBTGAXKVQMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


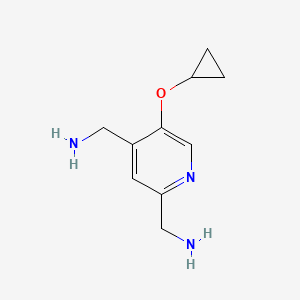
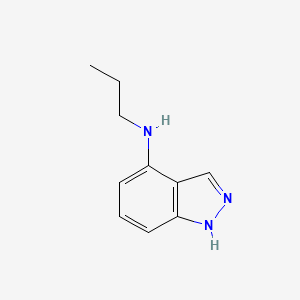
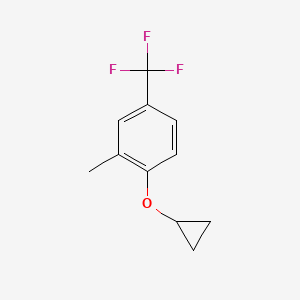
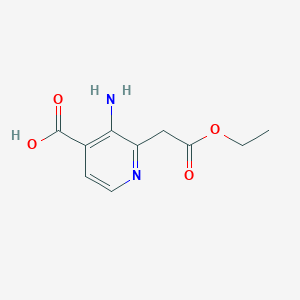
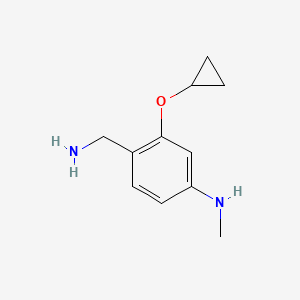
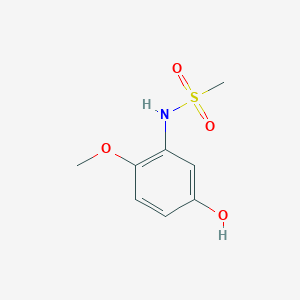
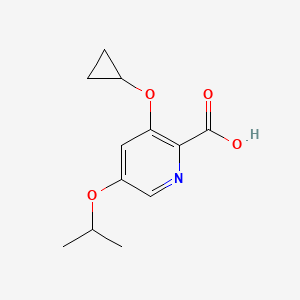
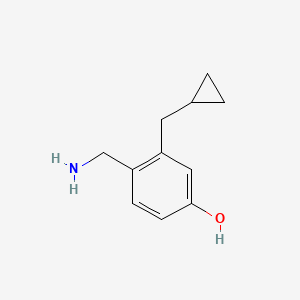
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)

![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
